5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
The compound appears to contain a trifluoromethyl group (-CF3), which is a functional group in chemistry. This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
While specific synthesis methods for the compound were not found, trifluoromethyl groups can be introduced into molecules through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of the compound would likely be influenced by the presence of the trifluoromethyl group. This group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
The trifluoromethyl group can participate in various chemical reactions. For example, it can react with bromide ions to form a complex .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the trifluoromethyl group. This group can affect the acidity and basicity of compounds, as well as their solubility .Scientific Research Applications
Antimicrobial and Antileishmanial Activities
A derivative of 5-phenyl-1,3,4-oxadiazole was studied for its antimicrobial properties. The compound showed low effectiveness against some bacterial species and high antileishmanial activity, suggesting potential as a drug candidate, pending further in vivo studies (Ustabaş et al., 2020).
Spectral Studies
The absorption and fluorescence spectra of various 5-phenyl-1,3,4-oxadiazoles, including trifluoromethyl derivatives, were investigated. These studies are important for understanding the photophysical properties of these compounds (Gaenko et al., 2006).
Synthesis and Antimicrobial Properties
Another study focused on synthesizing derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole. These compounds showed notable antimicrobial activities, with some derivatives exhibiting high potency against bacterial and fungal strains (Parikh & Joshi, 2014).
Application in Polymer Synthesis
A novel condensing agent based on 5-phenyl-1,3,4-oxadiazole was used for the synthesis of various organic compounds, including polyamides and polyureas. This illustrates the compound's utility in polymer chemistry (Saegusa, Watanabe, & Nakamura, 1989).
Anti-Cancer and Anti-Diabetic Agent
A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-cancer and anti-diabetic properties. This study highlights the potential medical applications of these compounds (Shankara et al., 2022).
Synthesis of Derivatives
The synthesis of various 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives was explored, demonstrating the versatility of these compounds in chemical synthesis (Milcent et al., 1989).
Antimicrobial and Hemolytic Activities
A study investigated 2,5-disubstituted 1,3,4-oxadiazole compounds for antimicrobial and hemolytic activities, underlining the biological relevance of these compounds (Gul et al., 2017).
Mechanism of Action
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that the trifluoromethyl group in this compound could interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as trifluoromethyl groups are known to enhance the metabolic stability and lipophilicity of pharmaceutical compounds .
Result of Action
Compounds with similar structures have been shown to have various effects at the molecular and cellular level
Future Directions
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-1-5(2-4-6)7-13-14-8(15)16-7/h1-4H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRSLAQHKCXLSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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